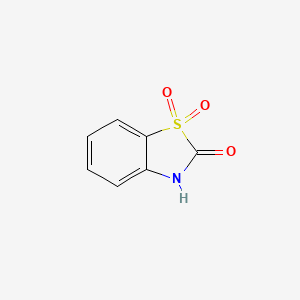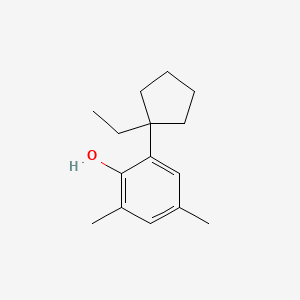
Phenol, 2-(1-ethylcyclopentyl)-4,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-(1-ethylcyclopentyl)-4,6-dimethyl- is an organic compound belonging to the phenol family. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This specific compound features a phenol ring substituted with an ethylcyclopentyl group and two methyl groups, making it a unique derivative of phenol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenols can be achieved through various methods, including:
Fries Rearrangement: This involves the rearrangement of phenolic esters to hydroxyaryl ketones using Lewis acids.
Bamberger Rearrangement: This method involves the rearrangement of N-phenylhydroxylamines to para-aminophenols.
Hydrolysis of Phenolic Esters or Ethers: This method involves the hydrolysis of phenolic esters or ethers to yield phenols.
Reduction of Quinones: Quinones can be reduced to phenols using reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of phenols often involves the Hock Process , where cumene (isopropylbenzene) is oxidized to cumene hydroperoxide, which is then cleaved to produce phenol and acetone .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-(1-ethylcyclopentyl)-4,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Phenols can be reduced to cyclohexanols using hydrogenation.
Substitution: Electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a catalyst like palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation, sulfuric acid (H₂SO₄) for sulfonation
Major Products
Oxidation: Quinones
Reduction: Cyclohexanols
Substitution: Nitro, halo, and sulfonyl derivatives of phenol
Scientific Research Applications
Phenol, 2-(1-ethylcyclopentyl)-4,6-dimethyl- has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of phenol, 2-(1-ethylcyclopentyl)-4,6-dimethyl- involves its interaction with various molecular targets and pathways. Phenols generally exert their effects through:
Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function.
Oxidative Stress: Phenols can act as antioxidants, scavenging free radicals and reducing oxidative stress in cells.
Enzyme Inhibition: Phenols can inhibit enzymes by binding to their active sites, affecting metabolic pathways.
Comparison with Similar Compounds
Phenol, 2-(1-ethylcyclopentyl)-4,6-dimethyl- can be compared with other similar compounds such as:
Phenol: The parent compound with a simple hydroxyl group attached to a benzene ring.
2,4-Dimethylphenol: A phenol derivative with two methyl groups at the 2 and 4 positions.
Cyclopentylphenol: A phenol derivative with a cyclopentyl group attached to the benzene ring.
Uniqueness
Phenol, 2-(1-ethylcyclopentyl)-4,6-dimethyl- is unique due to the presence of both an ethylcyclopentyl group and two methyl groups on the phenol ring, which can significantly influence its chemical reactivity and biological activity compared to other phenol derivatives .
Properties
CAS No. |
64924-66-9 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
2-(1-ethylcyclopentyl)-4,6-dimethylphenol |
InChI |
InChI=1S/C15H22O/c1-4-15(7-5-6-8-15)13-10-11(2)9-12(3)14(13)16/h9-10,16H,4-8H2,1-3H3 |
InChI Key |
JEDRDNRBDGFAHS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCC1)C2=CC(=CC(=C2O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


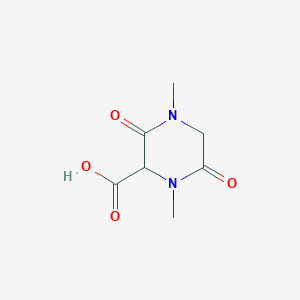
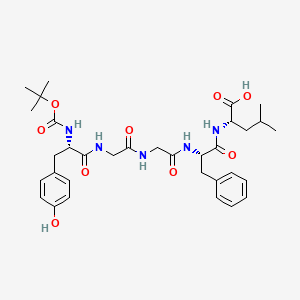
![[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxy-5-nitrophenoxy]acetic acid methyl ester](/img/structure/B13805969.png)
![2'-Deoxyuridine, [5-3H]](/img/structure/B13805976.png)
![L-Proline,2-[(2-chlorophenyl)methyl]-](/img/structure/B13805998.png)
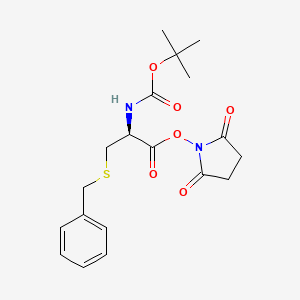
![1H,6H-[1,4]Dioxepino[2,3-f]benzimidazole(9CI)](/img/structure/B13806003.png)
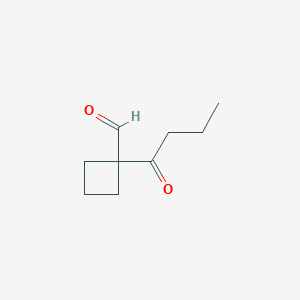
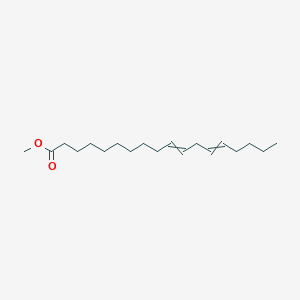
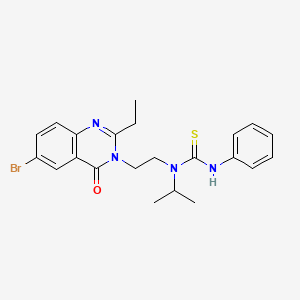
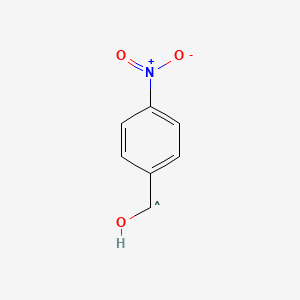
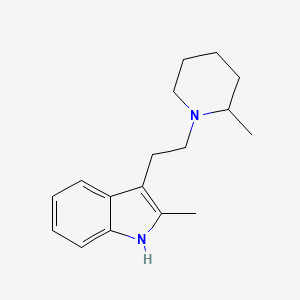
![3,7-Methano-1H-pyrrolo[2,1-C][1,4]oxazine](/img/structure/B13806021.png)
